TLC388

説明

特性

CAS番号 |

1432468-79-5 |

|---|---|

分子式 |

C39H30N8O15 |

分子量 |

850.7 g/mol |

IUPAC名 |

[(19S)-8-[(dimethylamino)methyl]-19-ethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoate |

InChI |

InChI=1S/C39H30N8O15/c1-5-39(26-13-30-34-18(14-43(30)36(49)25(26)16-60-38(39)51)8-21-24(15-42(3)4)31(48)7-6-27(21)40-34)61-37(50)17(2)62-41-35-22-9-19(44(52)53)11-28(46(56)57)32(22)33-23(35)10-20(45(54)55)12-29(33)47(58)59/h6-13,17,48H,5,14-16H2,1-4H3/t17?,39-/m0/s1 |

InChIキー |

JCCCLGDYMMTBPM-HXDHBHDHSA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TLC-388; TLC388; TLC 388 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TLC388 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TLC388, a novel liposomal formulation of a camptothecin analog, is an anticancer agent that primarily functions as a topoisomerase I inhibitor. Its mechanism of action extends beyond simple enzyme inhibition, leading to a cascade of cellular events that culminate in cancer cell death and the stimulation of an anti-tumor immune response. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on DNA integrity, cell cycle progression, and the innate immune system. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its primary cytotoxic effect by targeting topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.

Stabilization of the Top1-DNA Cleavage Complex

Topoisomerase I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. This compound, like other camptothecin analogs, intercalates into the DNA at the site of the single-strand break and stabilizes the covalent complex formed between Top1 and the cleaved DNA strand. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.

Induction of DNA Damage and Cell Cycle Arrest

The persistence of these Top1-DNA cleavage complexes is particularly cytotoxic during the S-phase of the cell cycle. When the DNA replication machinery encounters these stalled complexes, the single-strand breaks are converted into more lethal double-strand breaks (DSBs). This accumulation of DNA damage triggers a robust DNA Damage Response (DDR).

A key consequence of this DDR is the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 1 (Chk1) signaling pathways.[1] Phosphorylation of ATM and Chk1 leads to the inactivation of Cdc25C phosphatase, which in turn prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1).[1] This cascade ultimately results in cell cycle arrest at the G2/M checkpoint, providing the cell an opportunity to repair the DNA damage.[1] However, if the damage is too extensive, the cell is directed towards apoptosis.

Signaling Pathway of this compound-Induced DNA Damage and G2/M Arrest

References

Lipotecan: A Technical Guide to a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipotecan (also known as TLC388) is a novel, potent, semi-synthetic camptothecin analog developed as a topoisomerase I inhibitor for cancer therapy. Camptothecins are a class of anticancer drugs that specifically target topoisomerase I, an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, Lipotecan induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Beyond its primary mechanism of action, preclinical and clinical studies have revealed that Lipotecan possesses other unique anti-cancer properties, including the ability to modulate key signaling pathways involved in tumor progression and treatment resistance, such as the STING and HIF-1α pathways. One study has also suggested its potential to disrupt the Sonic Hedgehog pathway.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on Lipotecan, detailed experimental methodologies for key assays, and visualizations of its mechanism of action and related signaling pathways.

Core Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Lipotecan, like other camptothecin derivatives, exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA (the cleavable complex). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a lethal event for the cell that triggers apoptosis.

Preclinical and Clinical Data

While the development of Lipotecan was discontinued, the available data from preclinical and clinical studies provide valuable insights into its pharmacological profile and anti-tumor activity.

Clinical Data: Phase I Study in Advanced Solid Tumors

A Phase I first-in-human study of intravenously administered Lipotecan in patients with advanced incurable solid tumors established its safety profile, Maximum Tolerated Dose (MTD), and pharmacokinetic parameters.[2]

Table 1: Phase I Clinical Trial Data for Lipotecan (this compound) [1][2]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 50 mg/m² (administered intravenously on days 1, 8, and 15 of a 28-day cycle) |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia and febrile neutropenia |

| Common Adverse Events (Grade 3/4) | Neutropenia (19%), Leucopenia (15%), Anemia (9%), Thrombocytopenia (7%) |

| Antitumor Activity | Stable disease or minor tumor regression in 60% of evaluable patients. Prolonged stable disease (≥ 6 months) in 23% of patients. |

Table 2: Pharmacokinetic Parameters of Lipotecan (this compound) Diastereomers [1][2]

| Parameter | S,R-TLC388 (mean ± SD) | S,S-TLC388 (mean ± SD) |

| Volume of Distribution (Vd) | 857 ± 1122 L/m² | 996 ± 1333 L/m² |

| Clearance (CL) | 2174 ± 2526 L/h·m² | 2670 ± 2988 L/h·m² |

| Half-life (t½) | 0.67 ± 1.15 hours | 0.64 ± 1.11 hours |

Note: Specific preclinical in vitro cytotoxicity data (IC50 values) and detailed in vivo xenograft efficacy data for Lipotecan are not publicly available in the searched literature.

Modulation of Key Signaling Pathways

Lipotecan has been shown to influence several signaling pathways crucial for cancer cell survival, proliferation, and immune evasion.

STING Pathway Activation and Immunogenic Cell Death

Lipotecan can induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[3] Mechanistically, Lipotecan treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA), which activates the STIMULATOR OF INTERFERON GENES (STING) pathway.[3][4] This activation results in the production of type I interferons (IFN-Is), which enhance cancer immunogenicity and promote the infiltration of dendritic cells and cytotoxic T cells into the tumor microenvironment.[3][4] This suggests a potential synergistic effect when combined with immunotherapy.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Lipotecan has been shown to inhibit the accumulation of HIF-1α, a key transcription factor that allows tumor cells to adapt to and thrive in hypoxic (low oxygen) environments.[1] This inhibition is independent of its DNA-damaging effects and occurs through the inhibition of HIF-1α protein translation.[5] By downregulating HIF-1α, Lipotecan can potentially suppress angiogenesis and other hypoxia-driven survival mechanisms in tumors.

Potential Disruption of the Sonic Hedgehog (SHH) Pathway

An abstract from a Phase I study mentions that Lipotecan can disrupt the Sonic Hedgehog (SHH) pathway.[1] The SHH pathway is aberrantly activated in several cancers and plays a role in tumor growth and maintenance. However, detailed experimental validation of Lipotecan's effect on this pathway is not available in the public domain.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

Lipotecan (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

DNA loading dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide or a safer alternative)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures on ice containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding a predetermined amount of topoisomerase I enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye containing a protein denaturant (e.g., SDS).

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel and visualize the DNA bands under UV light.

-

Inhibition is determined by the reduction in the amount of relaxed DNA compared to the enzyme-only control.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the reduction in cell viability upon exposure to a test compound to determine its cytotoxic potential and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Lipotecan (or other test compounds)

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism, typically in immunocompromised mice bearing human tumor xenografts.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for tumor implantation

-

Lipotecan (or other test compounds) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to a predetermined dosing schedule and route (e.g., intravenous, intraperitoneal).

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizations

Mechanism of Action: Topoisomerase I Inhibition

Caption: Mechanism of Lipotecan-induced apoptosis via topoisomerase I inhibition.

Signaling Pathways Modulated by Lipotecan

Caption: Overview of signaling pathways modulated by Lipotecan.

Conclusion

Lipotecan is a promising topoisomerase I inhibitor with a multifaceted anti-cancer profile. In addition to its primary mechanism of inducing DNA damage, it demonstrates the ability to modulate the tumor microenvironment through the activation of the STING pathway and to inhibit tumor cell adaptation to hypoxia by downregulating HIF-1α. While its clinical development has been halted, the existing data on Lipotecan provide a valuable foundation for the future design and development of novel topoisomerase I inhibitors with enhanced efficacy and broader therapeutic applications. Further research to elucidate its putative effects on the Sonic Hedgehog pathway and to obtain more comprehensive preclinical data could offer additional insights into its full therapeutic potential.

References

- 1. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipotecan (this compound) / Taiwan Liposome Company [delta.larvol.com]

- 4. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase I-mediated inhibition of hypoxia-inducible factor 1: mechanism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

TLC388-Induced DNA Damage Response Pathway: A Technical Guide for Researchers

Abstract

TLC388, a novel camptothecin-derivative, is a potent topoisomerase I (TOP1) inhibitor that has demonstrated significant anti-neoplastic properties.[1][2] Its primary mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which leads to the formation of DNA single- and double-strand breaks, primarily during the S-phase of the cell cycle.[3] This genotoxic stress triggers a complex and multifaceted cellular response. This technical guide provides an in-depth exploration of the core DNA Damage Response (DDR) and the interconnected innate immune signaling pathways activated by this compound. It summarizes key quantitative data, details essential experimental protocols for studying these pathways, and provides visual diagrams to elucidate the complex molecular interactions for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription.[4] By binding to the TOP1-DNA covalent complex, this compound prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA.[3] This results in an accumulation of single-strand breaks. When a replication fork collides with this trapped complex, the single-strand break is converted into a highly cytotoxic DNA double-strand break (DSB), a critical lesion that initiates the DNA Damage Response.[3]

The Canonical DNA Damage Response (DDR) Pathway

The induction of DSBs by this compound robustly activates the canonical DNA Damage Response (DDR) pathway, a critical signaling network that coordinates cell cycle arrest and DNA repair. In non-small cell lung cancer (NSCLC) cells, this response is primarily orchestrated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][4]

-

Damage Sensing and Signal Initiation : DSBs are recognized by sensor proteins, leading to the rapid activation and phosphorylation of the master kinase, ATM.

-

Signal Transduction : Activated ATM (p-ATM) phosphorylates a host of downstream targets, including the crucial checkpoint kinases CHK1 and CHK2 (p-CHK1, p-CHK2).[1][4] A key indicator of DSB formation and DDR activation is the phosphorylation of the histone variant H2AX, termed γ-H2AX, which forms discrete nuclear foci at the sites of damage.[1][3]

-

Cell Cycle Arrest : Phosphorylated CHK1 and CHK2 target the phosphatase CDC25C for inhibitory phosphorylation.[4] This prevents CDC25C from activating the Cyclin B1/CDC2 complex, the master regulator of entry into mitosis. The resulting accumulation of inactive, phosphorylated Cyclin B1/CDC2 halts the cell cycle in the G2 phase, providing time for DNA repair.[1][4] Studies have shown that this compound treatment can lead to a five-fold increase in the percentage of cells arrested in the G2/M phase.[4]

The STING-Mediated Innate Immune Pathway

Beyond the canonical DDR, this compound-induced genomic damage also triggers a potent anti-tumor immune response through the activation of the cGAS/STING pathway.[5][6] This links the drug's cytotoxic effects directly to the modulation of the tumor microenvironment.

-

Cytosolic DNA Sensing : Genomic instability caused by this compound leads to the accumulation of single-stranded DNA (ssDNA) in the cytoplasm.[5][6][7]

-

STING Activation : This cytosolic ssDNA is detected by the sensor cGAS (cyclic GMP-AMP synthase), which synthesizes cGAMP. cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum.[5][8]

-

Interferon Production : Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[5] Activated IRF3 translocates to the nucleus and drives the transcription of Type I Interferons (IFN-α/β).[5]

-

Anti-Tumor Immunity : The secretion of Type I IFNs reshapes the tumor microenvironment by promoting the maturation of dendritic cells (DCs), enhancing antigen presentation, and increasing the recruitment and activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells.[5][6][7] This process can be further amplified by the induction of immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and ANXA1.[9][10]

Quantitative Analysis of this compound Efficacy

The cellular effects of this compound have been quantified across various studies, providing benchmarks for its activity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (24 hours) | Citation |

|---|---|---|---|

| A549 | Non-Small Cell Lung | 4.4 µM | [1][4] |

| H838 | Non-Small Cell Lung | 4.1 µM |[1][4] |

Table 2: Key Protein Phosphorylation Events Induced by this compound

| Protein | Role in Pathway | Observation | Citation |

|---|---|---|---|

| ATM | Master DDR Kinase | Phosphorylation increased | [1][4] |

| CHK1 | Checkpoint Kinase | Phosphorylation increased | [1][4] |

| CHK2 | Checkpoint Kinase | Phosphorylation increased | [1][4] |

| CDC25C | Mitotic Phosphatase | Phosphorylation increased (inactivation) | [4] |

| Cyclin B1 | Mitotic Regulator | Phosphorylation increased (inactivation) | [1][4] |

| STING | Innate Immune Sensor | Phosphorylation increased | [5][7] |

| TBK1 | STING Pathway Kinase | Phosphorylation increased |[5] |

Table 3: Cellular Outcomes of this compound Treatment

| Parameter | Observation | Cell Line | Citation |

|---|---|---|---|

| Cell Cycle Distribution | 5-fold increase in G2/M phase population | A549 | [4] |

| DNA Damage Foci (γ-H2AX) | Significant increase in γ-H2AX levels | A549 | [1][4] |

| Apoptosis | Induced apoptosis; enhanced with CHK1 inhibitor | A549 |[1][4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-induced DNA damage response.

Western Blotting for DDR Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key DDR proteins like ATM, CHK1, and CHK2 following this compound treatment.[1][4]

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ATM) overnight at 4°C with gentle agitation. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[13]

Immunofluorescence for γ-H2AX Foci Detection

This method visualizes the formation of nuclear γ-H2AX foci, a direct marker of DNA double-strand breaks.[1][14]

Methodology:

-

Cell Preparation: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific sites by incubating with 1% BSA in PBS for at least 30-60 minutes.

-

Antibody Staining: Incubate with a primary antibody against γ-H2AX overnight at 4°C. After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[15]

-

Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides. Visualize and capture images of the nuclear foci using a fluorescence or confocal microscope.[16]

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[4]

Methodology:

-

Cell Harvesting: Following treatment with this compound, harvest cells by trypsinization, collecting both adherent and floating populations.

-

Fixation: Wash the cells with PBS, then fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[17]

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[18]

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.[4]

Apoptosis Assessment via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Methodology:

-

Cell Harvesting: After drug treatment, collect all cells (both floating and adherent).

-

Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.[19]

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[4]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Do not bind Annexin V or PI (Annexin V-/PI-).

-

Early apoptotic cells: Expose phosphatidylserine on the outer membrane and bind Annexin V but maintain membrane integrity, excluding PI (Annexin V+/PI-).

-

Late apoptotic/necrotic cells: Have lost membrane integrity and are permeable to PI (Annexin V+/PI+).

-

References

- 1. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TLC 388 - AdisInsight [adisinsight.springer.com]

- 3. Enhancement of Radiation-induced DNA Damage and Inhibition of Its Repair by a Novel Camptothecin Analog | Anticancer Research [ar.iiarjournals.org]

- 4. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor this compound Enhances the Therapeutic Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bu.edu [bu.edu]

- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 13. protocols.io [protocols.io]

- 14. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

The Role of TLC388 in G2/M Cell Cycle Arrest: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TLC388 is a potent, novel camptothecin-derivative that functions as a topoisomerase I (TOP1) inhibitor, demonstrating significant potential as an anticancer agent.[1] Its primary mechanism of action involves the induction of DNA damage, which subsequently activates the G2/M cell cycle checkpoint. This activation prevents cells with compromised DNA from progressing into mitosis, leading to G2 phase cell cycle arrest.[1][2] This technical guide provides an in-depth analysis of the molecular pathways governing this compound-induced G2/M arrest, summarizes key quantitative data, and details the experimental protocols used to elucidate this mechanism.

Introduction

The G2/M Checkpoint: A Guardian of Genomic Integrity

The transition from the G2 phase to the M phase (mitosis) is a critical control point in the cell cycle. The G2/M checkpoint ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to division. The core regulator of this transition is the Maturation-Promoting Factor (MPF), a complex composed of Cyclin B1 and Cyclin-dependent kinase 1 (CDK1, also known as CDC2).[3][4][5] In the presence of DNA damage, a complex signaling cascade is initiated to inhibit MPF activity, thereby arresting the cell cycle in G2 and allowing time for DNA repair.[1][2]

This compound: A Topoisomerase I Inhibitor

This compound is a liposomal formulation of a camptothecin analog that targets topoisomerase I, an essential enzyme that relaxes supercoiled DNA during replication and transcription.[1][6] By binding to the TOP1-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to the formation of DNA double-strand breaks and the initiation of a DNA damage response.[1][7]

Mechanism of Action: this compound-Induced G2/M Arrest

This compound exerts its cell cycle inhibitory effects through a well-defined signaling cascade that begins with DNA damage and culminates in the inactivation of the CDK1/Cyclin B1 complex.

DNA Damage Induction and Checkpoint Activation

Treatment of non-small cell lung cancer (NSCLC) cells with this compound leads to a marked increase in the levels of phosphorylated histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1][2] This damage serves as a signal to activate the master kinase Ataxia-Telangiectasia Mutated (ATM).[1][2] Upon activation, ATM is phosphorylated and, in turn, phosphorylates the downstream checkpoint kinases CHK1 and CHK2.[1][2][7]

Inhibition of the CDC25C-CDK1 Axis

The activated checkpoint kinases, p-CHK1 and p-CHK2, phosphorylate the phosphatase CDC25C, which inhibits its activity.[2] CDC25C is responsible for dephosphorylating and activating the CDK1/Cyclin B1 complex.[2] Consequently, the inhibition of CDC25C leads to the accumulation of the inactive, phosphorylated form of the CDK1/Cyclin B1 complex.[2][7] This prevents the cell from overcoming the G2 checkpoint and entering mitosis, resulting in G2 phase arrest.[2] A phosphorylated histone H3 (Ser10) assay confirmed that this compound-treated cells arrest in the G2 phase rather than the M phase.[2]

Quantitative Analysis of this compound's Effects

In Vitro Cytotoxicity

This compound demonstrates potent dose-dependent cytotoxicity against human non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment highlight its efficacy.

| Cell Line | IC50 (24 hours) | Reference |

| A549 | 4.4 µM | [1][2] |

| H838 | 4.1 µM | [1][2] |

Cell Cycle Distribution

Flow cytometry analysis reveals a significant accumulation of cells in the G2/M phase following this compound treatment. This confirms the drug's primary effect on this specific cell cycle checkpoint.

| Cell Line | Treatment | G2/M Phase Population | Reference |

| A549 | Control (NC) | Baseline | [2] |

| A549 | This compound (0.1 µM, 24h) | 5-fold increase vs. Control | [2] |

Checkpoint Abrogation Enhances Apoptosis

Combining this compound with a CHK1 inhibitor (CHIR124) abrogates the G2/M checkpoint, preventing DNA repair and forcing cells into apoptosis or mitotic catastrophe.[2] This is evidenced by a decrease in the G2/M population and a corresponding increase in the sub-G1 population, which represents apoptotic cells with fragmented DNA.[2]

| Treatment (A549 Cells) | Effect on G2/M Phase | Effect on Sub-G1 Phase | Reference |

| This compound (0.1 µM) | Significant Increase | Moderate Increase | [2] |

| This compound (0.1 µM) + CHIR124 (0.1 µM or 1 µM) | Significantly decreased vs. This compound alone | Significantly increased vs. This compound alone | [2] |

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment: Culture cells (e.g., A549) to ~70% confluency and treat with desired concentrations of this compound or vehicle control for specified time points (e.g., 24, 48 hours).

-

Harvesting: Detach cells using trypsin, collect, and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will correspond to G1, S, and G2/M phases of the cell cycle.

Western Blotting for G2/M Checkpoint Proteins

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the G2/M checkpoint pathway.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA protein assay).[2]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins (e.g., p-ATM, p-CHK1, Cyclin B1, β-actin).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Target Engagement by Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.[8] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[9]

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period to allow for target engagement.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

-

Lysis: Lyse the cells through freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein fraction by high-speed centrifugation.

-

Detection: Analyze the amount of soluble TOP1 remaining in the supernatant at each temperature point using Western Blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.

Therapeutic Implications and Future Directions

The induction of G2/M arrest by this compound is a key component of its anticancer activity, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis. The finding that inhibiting the G2/M checkpoint with a CHK1 inhibitor synergistically enhances this compound-induced apoptosis provides a strong rationale for combination therapies.[1][2] Such a strategy could be particularly effective in cancers that rely heavily on the G2 checkpoint for survival after chemotherapy-induced DNA damage.

Furthermore, recent studies have shown that this compound can trigger the accumulation of cytosolic single-stranded DNA, leading to the activation of the STING (stimulator of interferon genes) pathway.[10][11] This activation enhances the production of type I interferons and promotes an immunogenic tumor microenvironment, suggesting that this compound could also be a promising candidate for combination with radiotherapy and immunotherapy.[10][12]

Conclusion

This compound is a topoisomerase I inhibitor that effectively induces DNA damage, leading to the activation of the ATM-CHK1/2 signaling pathway. This cascade results in the inhibition of the CDK1/Cyclin B1 complex, causing robust G2 phase cell cycle arrest in cancer cells. This mechanism not only halts proliferation but also presents clear opportunities for synergistic therapeutic combinations, particularly with checkpoint kinase inhibitors and immunotherapies. The detailed understanding of this compound's role in G2/M arrest underscores its potential as a valuable component in the modern oncology toolkit.

References

- 1. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdj.co.jp [bdj.co.jp]

- 4. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin B1 Monoclonal Antibody (V152) (MA1-155) [thermofisher.com]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to TLC388 and STING Pathway Activation in Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor immune response.[1][2] Activation of this pathway leads to the production of type I interferons (IFN-Is) and other pro-inflammatory cytokines, which in turn promote dendritic cell (DC) maturation, antigen presentation, and the priming of tumor-specific T cells.[1][3] Consequently, STING agonists have emerged as a promising new class of cancer immunotherapeutics.[4][5] TLC388, a novel liposomal formulation of a camptothecin-derivative topoisomerase I inhibitor, has recently been identified as a potent activator of the STING pathway, offering a new strategy to enhance the immunogenicity of tumors.[6][7]

This technical guide provides a comprehensive overview of this compound, its mechanism of action in activating the STING pathway, and its potential for combination therapies in oncology. It is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy.

Mechanism of Action: this compound-Mediated STING Pathway Activation

This compound exerts its anti-tumor effects through a dual mechanism. As a camptothecin derivative, its primary mode of action is the inhibition of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[8][9] Inhibition of topoisomerase I by this compound leads to the accumulation of single-strand DNA breaks and DNA damage.[8] This genomic instability results in the leakage of single-stranded DNA (ssDNA) into the cytosol.[6]

The presence of this cytosolic ssDNA is then detected by the DNA sensor cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates STING, which is located on the endoplasmic reticulum.[2][10] Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[1][10] The secreted IFN-β then acts in an autocrine and paracrine manner to upregulate the expression of various interferon-stimulated genes (ISGs), including the chemokine CXCL10, which is crucial for the recruitment of cytotoxic T lymphocytes into the tumor microenvironment.[6][7][11]

Signaling Pathway Diagram

Caption: this compound inhibits Topoisomerase I, leading to cytosolic ssDNA, STING activation, and IFN-β/CXCL10 production, which recruits immune cells.

Quantitative Data

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Non-Small Cell Lung Cancer | 4.4 | [8] |

| H838 | Non-Small Cell Lung Cancer | 4.1 | [8] |

| HT-29 | Colon Cancer | Cytotoxicity enhancement factor of 116.7 compared to Topotecan | [9] |

In Vivo Efficacy of this compound

Preclinical in vivo studies have shown the anti-tumor activity of this compound. When used in combination with radiotherapy, this compound has been shown to lead to complete regression of poorly immunogenic microsatellite-stable colorectal cancer (MSS-CRC) in vivo.[7]

| Model | Treatment | Outcome | Citation |

| Mouse Syngeneic & Xenograft Models | This compound | Efficacy Enhance Ratio (EER) to Topotecan ranged from 1.2 to 3 in 6 xenograft models. | [9] |

| MSS-CRC Mouse Model | This compound + Radiotherapy | Complete tumor regression. | [7] |

| MSS-CRC Mouse Model | This compound + Radiotherapy + anti-PD1 | Superior therapeutic efficacy. | [6] |

Induction of STING-Mediated Cytokines

Treatment with low-dose this compound (0.5-1.0 µM) has been shown to elicit the production of proinflammatory cytokines IFNβ1 and CXCL10 in MSS-CRC cell lines (HT29, CoLo320DM, and CT26) and an MSI-CRC cell line (HCT116).[7]

Experimental Protocols

Western Blotting for STING Pathway Activation

This protocol is for the detection of key phosphorylated proteins in the STING pathway.

Reagents and Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer

-

Polyacrylamide gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSTING, anti-pTBK1, anti-pIRF3, and loading controls (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound and/or other agents, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane and run on a polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add chemiluminescent substrate and visualize the protein bands using an imaging system.[3][7]

Cytosolic DNA Extraction and Quantification

This protocol is for the isolation and measurement of cytosolic ssDNA.

Reagents and Materials:

-

Digitonin lysis buffer

-

DNA extraction kit (e.g., column-based)

-

qPCR machine

-

Primers for specific DNA targets (e.g., mitochondrial or nuclear DNA)

-

SYBR Green or other fluorescent DNA dye

Procedure:

-

Cell Fractionation: Resuspend cells in a mild digitonin-based lysis buffer to selectively permeabilize the plasma membrane while leaving the nuclear and mitochondrial membranes intact.

-

Isolation of Cytosolic Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei and other organelles. The supernatant contains the cytosolic fraction.

-

DNA Extraction: Extract DNA from the cytosolic fraction using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantification: Quantify the extracted DNA using a fluorometer or spectrophotometer.

-

qPCR Analysis: Use qPCR to quantify the amount of cytosolic DNA. This can also help in identifying the source of the DNA (nuclear vs. mitochondrial) by using specific primers.[1][12]

In Vivo Tumor Model and Combination Therapy

This protocol outlines a general workflow for evaluating this compound in combination with radiotherapy and immunotherapy in a murine model.

Materials:

-

Immunocompetent mice (e.g., BALB/c)

-

Cancer cell line (e.g., CT26 colorectal carcinoma)

-

This compound formulation

-

Anti-PD-1 antibody

-

Small animal irradiator

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, Radiotherapy, anti-PD-1, and combinations).

-

Treatment Administration:

-

Radiotherapy: Deliver a localized dose of radiation to the tumor.

-

This compound: Administer this compound intravenously or intraperitoneally according to the desired schedule.

-

Immunotherapy: Administer anti-PD-1 antibody intraperitoneally.

-

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens for further analysis.[7][13]

Flow Cytometry for Tumor Immune Cell Infiltration

This protocol is for analyzing the immune cell populations within the tumor microenvironment.

Reagents and Materials:

-

Tumor dissociation kit or enzymes (e.g., collagenase, DNase)

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, NK1.1)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Mince the harvested tumors and digest with enzymes to obtain a single-cell suspension.

-

Filtration and Lysis: Pass the suspension through a cell strainer and lyse red blood cells.

-

Cell Staining:

-

Stain for viability to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorochrome-conjugated antibodies.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify different immune cell populations (e.g., CD8+ T cells, dendritic cells, NK cells) within the tumor.[6][14]

Experimental Workflow Diagram

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. An optimized protocol for the extraction and quantification of cytosolic DNA in mammalian cells [repository.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 10. researchgate.net [researchgate.net]

- 11. Interferon-beta is a potent inducer of interferon regulatory factor-1/2-dependent IP-10/CXCL10 expression in primary human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An optimized protocol for the extraction and quantification of cytosolic DNA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Function of TLC388

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLC388, also known as Lipotecan, is a novel, synthetic camptothecin analogue with significant potential in oncology.[1] Developed as a derivative of topotecan, this compound exhibits a unique modification in its lactone ring, a critical pharmacophore for its anti-tumor activity.[2] This modification enhances the stability of the active lactone form, leading to improved potency and a potentially better safety profile compared to its predecessors.[2] This technical guide provides a comprehensive overview of the molecular structure, multifaceted mechanism of action, and key experimental data related to this compound.

Molecular Structure

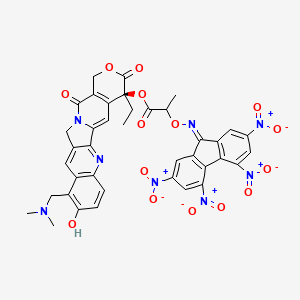

This compound is a derivative of topotecan, featuring the characteristic pentacyclic ring structure of the camptothecin family. The core scaffold consists of a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral α-hydroxy lactone ring (ring E). The key innovation in this compound lies in a specific modification of this lactone ring, designed to stabilize it against hydrolysis.[2] The chemical formula for this compound is C39H30N8O15, and it has a molecular weight of 850.7 g/mol .

Below is a representative diagram illustrating the core structure of topotecan, from which this compound is derived, to highlight the key functional domains.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting critical cellular processes involved in tumor growth, survival, and immune evasion.

Inhibition of Topoisomerase I

The primary and most well-characterized mechanism of action of this compound is the inhibition of DNA topoisomerase I (Topo I).[2] Topo I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. This compound stabilizes the covalent complex formed between Topo I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized complex. The resulting genomic instability triggers cell cycle arrest and, ultimately, apoptosis.

-

Experimental Evidence: In vitro studies have demonstrated that this compound exhibits a 2.5-fold increase in Topo I inhibitory potency compared to topotecan in DNA relaxation assays.[2]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

This compound has been shown to be a potent inhibitor of the HIF-1α pathway.[2] HIF-1α is a key transcription factor that plays a central role in the adaptation of tumor cells to hypoxic environments. It upregulates the expression of genes involved in angiogenesis, glycolysis, and cell survival. By inhibiting HIF-1α, this compound can disrupt the tumor's ability to thrive in low-oxygen conditions, thereby hindering tumor growth and metastasis.

Activation of the STING Pathway and Anti-Tumor Immunity

A more recently discovered facet of this compound's mechanism of action is its ability to activate the stimulator of interferon genes (STING) pathway.[3][4] this compound treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA), which activates the cGAS-STING signaling cascade.[3][4] This, in turn, triggers the production of type I interferons (IFN-Is), leading to increased cancer immunogenicity and enhanced anti-tumor immunity.[3][4] The activation of the STING pathway by this compound results in the infiltration of dendritic cells and cytotoxic T cells into the tumor microenvironment, making the tumor more susceptible to immune-mediated killing.[4]

Quantitative Data Summary

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (Cell Viability) | A549 (NSCLC) | 4.4 µM (24h) | [5] |

| H838 (NSCLC) | 4.1 µM (24h) | [5] | |

| Maximum Tolerated Dose (MTD) | Mice | ~160 mg/kg | [2] |

| Rats | ~60 mg/kg | [2] | |

| Clinical Efficacy (Phase II, Neuroendocrine Carcinoma) | |||

| Disease Control Rate | - | 15% | [6][7] |

| Median Progression-Free Survival | - | 1.8 months | [6][7] |

| Median Overall Survival | - | 4.3 months | [6][7] |

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of Topo I activity by this compound.

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I assay buffer, and varying concentrations of this compound.

-

Enzyme Addition: Add human Topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form.

Western Blot for HIF-1α and STING Pathway Proteins

This protocol outlines the detection of protein expression changes in response to this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, STING, p-STING, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising anti-cancer agent with a well-defined molecular structure and a multifaceted mechanism of action. Its ability to inhibit Topoisomerase I, disrupt the HIF-1α pathway, and activate the STING pathway underscores its potential to overcome some of the challenges in cancer therapy, including drug resistance and immune evasion. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties and therapeutic potential of this compound.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 7. vet.cornell.edu [vet.cornell.edu]

TLC388 (Lipotecan): A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TLC388 (Lipotecan) is a novel liposomal formulation of a camptothecin analog, designed to inhibit topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the available preclinical data on this compound's activity in non-small cell lung cancer (NSCLC). The document details its mechanism of action, including the induction of DNA damage leading to G2/M phase cell cycle arrest and the activation of the STING (Stimulator of Interferon Genes) pathway, which suggests a potential role in modulating the tumor microenvironment. While in vitro studies have demonstrated the cytotoxic effects of this compound on NSCLC cell lines, a notable gap exists in the publicly available in vivo preclinical and NSCLC-specific clinical data. The development of this compound for several indications, including solid tumors, was discontinued in April 2022. This guide aims to consolidate the existing scientific knowledge to inform future research and development efforts in the field of topoisomerase I inhibitors for NSCLC.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents. Topoisomerase I inhibitors, such as camptothecin and its analogs, have been established as effective anticancer drugs.[1][2] These agents exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cell death.[1][3] this compound, or Lipotecan, is a liposomal formulation of a camptothecin derivative developed by Taiwan Liposome Company.[4][5] This formulation was designed to improve the pharmacokinetic and safety profile of the active compound. This guide focuses on the preclinical evaluation of this compound in the context of NSCLC.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of topoisomerase I. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, which results in the accumulation of single-strand breaks.[2] These breaks are converted into double-strand breaks during DNA replication, triggering a cascade of cellular responses that ultimately lead to cell cycle arrest and apoptosis.[3]

Induction of DNA Damage and G2/M Cell Cycle Arrest

In NSCLC cell lines, this compound has been shown to induce DNA damage, as evidenced by the phosphorylation of histone H2AX (γ-H2AX). This DNA damage response activates a signaling cascade that leads to cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.

The signaling pathway leading to G2/M arrest involves the activation of the ataxia-telangiectasia mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the checkpoint kinases CHK1 and CHK2. These kinases, in turn, phosphorylate and inactivate the phosphatase CDC25C. In its active, dephosphorylated state, CDC25C would normally activate the CDC2/cyclin B1 complex, which is essential for entry into mitosis. By inhibiting CDC25C, this compound ensures that the CDC2/cyclin B1 complex remains inactive, thereby enforcing the G2/M checkpoint.

STING Pathway Activation

Recent research has unveiled a novel aspect of this compound's mechanism of action: the activation of the cGAS-STING pathway. This innate immune sensing pathway is typically activated by the presence of cytosolic DNA. This compound, by inducing DNA damage, leads to the accumulation of single-stranded DNA (ssDNA) in the cytoplasm. This cytosolic ssDNA is recognized by the enzyme cGAS (cyclic GMP-AMP synthase), which then synthesizes the second messenger cGAMP (cyclic GMP-AMP). cGAMP binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.

Upon activation, STING translocates to the Golgi apparatus and recruits the kinase TBK1 (TANK-binding kinase 1). TBK1 then phosphorylates and activates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-Is). The production of IFN-Is can enhance anti-tumor immunity by promoting the maturation and activation of dendritic cells, which in turn can prime cytotoxic T cells to recognize and attack cancer cells.

Preclinical Data

The preclinical evaluation of this compound in NSCLC has primarily focused on in vitro studies using established human NSCLC cell lines.

In Vitro Efficacy

This compound has demonstrated dose-dependent cytotoxicity against human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below.

| Cell Line | Histological Subtype | IC50 (µM) |

| A549 | Adenocarcinoma | 4.4 |

| H838 | Adenocarcinoma | 4.1 |

Data from Wu K-M, et al. Cancer Control. 2020.

In Vivo Efficacy

As of the latest available information, there is a lack of publicly accessible in vivo efficacy data for this compound in NSCLC xenograft models. Studies detailing tumor growth inhibition or survival benefit in animal models of NSCLC have not been found in the peer-reviewed literature or public presentations from the developing company.

Clinical Data

The clinical development of this compound was investigated in a Phase I trial for advanced solid tumors. However, specific outcomes for NSCLC patients within this trial have not been reported. Furthermore, Taiwan Liposome Company officially discontinued the development of this compound for solid tumors in April 2022.[1] Consequently, there is no available Phase II or III clinical trial data for this compound in the treatment of NSCLC.

Experimental Protocols

The following protocols are summarized from the methodologies reported in the preclinical studies of this compound in NSCLC cell lines.

Cell Viability and Proliferation Assays

References

- 1. TLC 388 - AdisInsight [adisinsight.springer.com]

- 2. nortonhealthcareprovider.com [nortonhealthcareprovider.com]

- 3. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipotecan (this compound) / Taiwan Liposome Company [delta.larvol.com]

- 5. mskcc.org [mskcc.org]

Preclinical Profile of TLC388: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data available for TLC388 (also known as Lipotecan), a novel camptothecin analog. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of this compound. While a Phase II clinical trial has investigated this compound in poorly differentiated neuroendocrine carcinomas, publicly available preclinical data specifically in neuroendocrine tumor models is limited. This guide, therefore, summarizes the existing preclinical findings from studies in other cancer types to provide a foundational understanding of the compound's characteristics.

Core Mechanism of Action

This compound is a potent topoisomerase I inhibitor. Its primary mechanism involves the stabilization of the topoisomerase I-DNA covalent complex. This action prevents the re-ligation of single-strand DNA breaks generated by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.

Furthermore, preclinical evidence suggests that this compound possesses a multi-faceted mechanism of action that extends beyond topoisomerase I inhibition. It has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. By disrupting HIF-1α, this compound can potentially inhibit tumor angiogenesis and overcome hypoxia-induced drug resistance, a common challenge in cancer therapy.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound. It is important to note that the specific neuroendocrine tumor cell lines or xenograft models were not detailed in the available literature.

Table 1: In Vitro Potency and Cytotoxicity of this compound

| Parameter | Finding | Cell Line Context |

| Topoisomerase I Inhibition | 2.5-fold more potent than Topotecan | DNA relaxation assays |

| Cytotoxicity | Enhanced cytotoxicity in 14 out of 18 tested cancer cell lines compared to Topotecan | Various cancer cell lines |

| Maximal Cytotoxicity Enhancement | 116.7-fold greater than Topotecan | HT-29 (Colon Cancer) |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Parameter | Finding | Animal Model Context |

| Anti-Tumor Activity | Demonstrated in a mouse syngeneic model and various xenograft models | Not specified |

| Efficacy Enhance Ratio (vs. Topotecan) | 1.2 to 3.0 | 6 different xenograft models |

Table 3: Preclinical Toxicology Profile of this compound

| Study Type | Species | Maximum Tolerated Dose (MTD) / No-Observed-Adverse-Effect Level (NOAEL) |

| Single-Dose Toxicity | Mouse | MTD: ~160 mg/kg |

| Rat | MTD: ~60 mg/kg | |

| Acute Toxicity (QD5X) | Rat | MTD: 10 mg/kg |

| GLP Repeated Dose (QD5X, 2X) | Rat | NOAEL: 1 mg/kg |

| Beagle | NOAEL: 0.1 mg/kg |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for this class of compounds, the following outlines the likely experimental designs.

In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)

A typical protocol would involve incubating supercoiled plasmid DNA with purified human topoisomerase I in the presence of varying concentrations of this compound and a comparator agent like topotecan. The reaction products are then resolved by agarose gel electrophoresis. The concentration of the drug required to inhibit 50% of the DNA relaxation activity (IC50) is then determined.

In Vitro Cytotoxicity Assay

Cancer cell lines are seeded in 96-well plates and exposed to a range of concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vivo Xenograft Studies

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of cancer cells. Once tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound is administered intravenously according to a specified dosing schedule. Tumor volume is measured regularly using calipers. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Summary and Future Directions

The available preclinical data for this compound characterize it as a potent topoisomerase I inhibitor with a favorable toxicity profile compared to its parent compound, topotecan. Its additional activity as an inhibitor of the HIF-1α pathway suggests a potential for broader anti-cancer applications, particularly in hypoxic tumors.

While the development of this compound for neuroendocrine tumors has been discontinued, the preclinical data package provides valuable insights for researchers exploring novel topoisomerase I inhibitors or HIF-1α pathway modulators. Further investigation would be required to delineate the activity of this compound in specific neuroendocrine tumor subtypes and to understand the basis for its limited efficacy in the clinical setting for this indication.

TLC388: A Novel Topoisomerase I Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TLC388, a novel liposomal formulation of a camptothecin analog, is a potent topoisomerase I inhibitor that extends its anti-neoplastic activity beyond direct cytotoxicity to profoundly modulate the tumor microenvironment (TME). Preclinical studies have demonstrated that this compound induces immunogenic cell death (ICD) and activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, transforming an immunologically "cold" tumor into a "hot" microenvironment receptive to immune-mediated killing. This guide provides a comprehensive overview of the current understanding of this compound's impact on the TME, detailing its mechanism of action, summarizing key quantitative findings, and providing insights into the experimental protocols used to elucidate these effects. The information presented is intended to support further research and development of this compound as a promising candidate for chemoimmunotherapy combinations.

Core Mechanism of Action: From DNA Damage to Immune Activation

This compound's primary mode of action is the inhibition of topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[1] Beyond this direct cytotoxic effect, the DNA damage induced by this compound serves as a catalyst for a robust anti-tumor immune response.

Induction of Immunogenic Cell Death (ICD)

This compound has been shown to be a potent inducer of immunogenic cell death (ICD), a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs).[2][3] These molecules act as adjuvants, signaling to the innate immune system that the cell death is not a homeostatic process but rather a result of cellular stress or damage. The key DAMPs released upon this compound-induced ICD include:

-

Calreticulin (CRT) Exposure: this compound treatment leads to the translocation of calreticulin from the endoplasmic reticulum lumen to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal for dendritic cells (DCs), facilitating the phagocytosis of dying tumor cells and subsequent antigen presentation.

-

Extracellular ATP Release: Dying tumor cells release adenosine triphosphate (ATP) into the extracellular space. This extracellular ATP acts as a "find-me" signal, attracting antigen-presenting cells (APCs) to the tumor site.

-

High Mobility Group Box 1 (HMGB1) Secretion: HMGB1, a nuclear protein, is passively released from necrotic cells and actively secreted by stressed cells. Extracellular HMGB1 can bind to pattern recognition receptors on immune cells, such as Toll-like receptor 4 (TLR4), promoting their activation and maturation.[2]

Activation of the cGAS-STING Pathway

A pivotal discovery in understanding this compound's immunomodulatory effects is its ability to activate the cGAS-STING pathway.[4][5] The accumulation of cytosolic single-stranded DNA (ssDNA) resulting from this compound-induced DNA damage is a key trigger for this pathway.[4]

The activation cascade proceeds as follows:

-

cGAS Sensing of Cytosolic DNA: The enzyme cGAS binds to the cytosolic ssDNA.

-

cGAMP Synthesis: Upon DNA binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.

-

TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.

-

Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[2][4]

The production of type I IFNs is a critical event that bridges the innate and adaptive immune responses, leading to enhanced DC maturation, improved antigen cross-presentation, and the priming of tumor-specific T cells.

Quantitative Effects of this compound on the Tumor Microenvironment

While much of the available data is presented qualitatively or in graphical format, this section aims to summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |

| IC50 | A549 (NSCLC) | 4.4 µM (24h) | Dose-dependent decrease in cell viability. | [1] |

| H838 (NSCLC) | 4.1 µM (24h) | Dose-dependent decrease in cell viability. | [1] | |

| Cell Cycle Arrest | A549 (NSCLC) | Not specified | Accumulation of cells in the G2/M phase. | [1] |

| STING Pathway Activation | HT29, CoLo320DM, CT26 (MSS-CRC), HCT116 (MSI-CRC) | 0.5 - 1.0 µM | Increased phosphorylation of STING, TBK1, and IRF3. | [5] |

| Cytokine Upregulation (mRNA) | HT29, CoLo320DM, CT26, HCT116 | 0.5 - 1.0 µM | Dose-dependent increase in IFNβ1 and CXCL10 mRNA levels.[5] | [5] |

Table 2: In Vivo Effects of this compound on the Tumor Microenvironment in Mouse Models

| Parameter | Mouse Model | Treatment | Observed Effect | Reference |

| Immune Cell Infiltration | CT26 colon carcinoma | This compound + Radiotherapy | Increased infiltration of CD11c+ dendritic cells and GzmB+ cytotoxic immune cells. | [2] |

| MSS-CRC | This compound + Radiotherapy + anti-PD-1 | Profound infiltration of cytotoxic T and NK cells.[4] | [4] | |

| Cytokine Upregulation (mRNA in tumor) | MSS-CRC | This compound + Radiotherapy + anti-PD-1 | Significant increase in Ifnα2, Ifnβ1, and Cxcl10 mRNA expression. | [5] |